[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol CAS 103573-92-8 properties
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol CAS 103573-92-8 properties
An In-Depth Technical Guide to [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (CAS 103573-92-8): Properties, Synthesis, and Applications
Introduction
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, registered under CAS Number 103573-92-8, is a heterocyclic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Structurally, it integrates a benzyl alcohol moiety with an imidazole ring through a methylene bridge. This unique combination of functional groups makes it a versatile building block and a key intermediate in the synthesis of a wide array of biologically active molecules.[1] The imidazole ring, a "privileged scaffold" in drug discovery, is a core component of numerous natural products and synthetic pharmaceuticals, known to impart diverse biological activities including antibacterial, antifungal, and anticancer properties.[2][3]
This technical guide provides a comprehensive overview of the core properties, a representative synthetic pathway, key applications, and essential analytical and safety protocols for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, tailored for researchers, chemists, and professionals in drug development.
Core Physicochemical and Structural Properties
The compound exists as a white to off-white crystalline solid under standard conditions.[4][5] Its molecular structure dictates its physical properties and chemical reactivity. The presence of the hydroxyl group and the nitrogen atoms in the imidazole ring allows for hydrogen bonding, contributing to its solubility in polar solvents, including water.[5][6]
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 103573-92-8 | [4] |
| Molecular Formula | C₁₁H₁₂N₂O | [4][5] |
| Molecular Weight | 188.23 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 65 - 67 °C | [4][5] |
| Boiling Point | 400.7 °C at 760 mmHg | [4] |
| Density | 1.13 g/cm³ | [4] |
| Flash Point | 196.1 °C | [4] |
| Water Solubility | Soluble | [5] |
| Refractive Index | 1.592 | [4] |
Structural Insights: The molecule's architecture is fundamental to its utility. The benzyl alcohol portion provides a reactive hydroxyl group amenable to oxidation or esterification, while the imidazole ring offers multiple sites for interaction. The N-1 substituted imidazole can act as a ligand for metal ions, a feature critical in bioinorganic chemistry and the design of enzyme inhibitors.[7]
Synthesis and Chemical Reactivity
While multiple synthetic routes can be envisioned, a robust and common strategy for synthesizing N-substituted imidazoles involves the direct alkylation of the imidazole ring with a suitable electrophile.
Proposed Synthetic Pathway: N-Alkylation
A logical and efficient synthesis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol involves the nucleophilic substitution reaction between imidazole and a benzyl halide, such as 4-(bromomethyl)phenyl methanol or a protected analogue. The imidazole anion, generated in situ with a suitable base, acts as the nucleophile.
Caption: Proposed synthesis via N-alkylation of imidazole.
Representative Synthesis Protocol
Causality: This protocol is designed for efficiency and control. The use of an anhydrous polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the base while leaving the imidazole anion highly reactive. Potassium carbonate is a moderately strong base, sufficient for deprotonating imidazole without causing significant side reactions.
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Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add imidazole (1.0 eq) and anhydrous dimethylformamide (DMF).
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Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the stirring solution.
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Electrophile Addition: Dissolve 4-(bromomethyl)benzyl alcohol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography on silica gel to yield the pure compound.
Chemical Reactivity and Stability
The compound is stable under normal laboratory conditions.[5] The primary reactive centers are the hydroxyl group, which can undergo oxidation to an aldehyde or esterification, and the imidazole ring. The lone pair on the N-3 nitrogen of the imidazole ring allows it to act as a base or a ligand. The compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[5]
Applications in Research and Drug Development
The primary utility of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol lies in its role as a versatile intermediate for constructing more complex molecules with therapeutic potential.
-
Central Nervous System (CNS) Agents: It has been identified as a ligand for specific receptors within the CNS, making it a valuable precursor for developing potential treatments for various neurological disorders.[4]
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Synthesis of Pharmaceuticals: As a functionalized building block, it is used in multi-step syntheses of active pharmaceutical ingredients (APIs). The imidazole moiety is a known pharmacophore in many antifungal and anticancer agents.[2][4]
-
Asymmetric Synthesis: The compound has been noted for its potential application as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure drugs.[4]
Caption: Role as an intermediate in developing therapeutics.
Analytical and Quality Control Protocols
Ensuring the purity and identity of starting materials is paramount for reproducible and reliable research outcomes.[8] HPLC and spectroscopic methods are standard for quality control.
High-Performance Liquid Chromatography (HPLC) Purity Assay
Causality: A reverse-phase C18 column is chosen due to the compound's moderate polarity. The mobile phase gradient allows for the effective separation of the main compound from potential non-polar and polar impurities. UV detection is highly effective due to the aromatic nature of the phenyl and imidazole rings.
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Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Expected Spectroscopic Data
While specific, published spectra for this compound are not widely available, its structural features allow for predictable spectroscopic signatures.
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¹H NMR (in CDCl₃, 400 MHz):
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δ ~7.5-7.8 ppm: Singlet, 1H (imidazole C2-H).
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δ ~7.3-7.4 ppm: Multiplet, 4H (aromatic protons of the phenyl ring).
-
δ ~7.0-7.1 ppm: Multiplets, 2H (imidazole C4-H, C5-H).
-
δ ~5.1 ppm: Singlet, 2H (methylene bridge, -CH₂-Im).
-
δ ~4.7 ppm: Singlet or doublet, 2H (benzylic alcohol, -CH₂-OH).
-
δ ~2.0-3.0 ppm: Broad singlet, 1H (hydroxyl, -OH).
-
-
¹³C NMR (in CDCl₃, 100 MHz): Expect approximately 9-10 distinct signals in the aromatic/heteroaromatic region (δ 115-145 ppm) and two signals in the aliphatic region for the methylene carbons (δ ~50-65 ppm).
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z = 189.23.
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Infrared (IR) Spectroscopy (KBr pellet):
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~3200-3400 cm⁻¹: Broad peak (O-H stretch).
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~3100-3150 cm⁻¹: C-H stretch (imidazole ring).
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~3030 cm⁻¹: Aromatic C-H stretch.
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~2850-2950 cm⁻¹: Aliphatic C-H stretch (methylene).
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~1500-1600 cm⁻¹: C=C and C=N stretching vibrations.
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Safety and Handling
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is classified as a hazardous substance and requires careful handling.
-
GHS Hazard Classification:
-
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[5]
-
Avoid breathing dust. Do not ingest.[5]
-
In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[5]
-
-
Storage:
References
-
[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL (CAS 103573-92-8) Properties. LookChem. [Link]
-
1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand. Minds@UW. [Link]
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(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]
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2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]
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1H-Imidazol-1-ylphenylmethanone Chemical and Physical Properties. PubChem, National Center for Biotechnology Information. [Link]
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(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]
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4-Imidazolemethanol Properties. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]
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